N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a 4-fluorophenyl group and a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinoline derivatives is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . The final step involves the coupling of the quinoline derivative with beta-alanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .
Industrial Production Methods
Industrial production of N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline ring.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription . The presence of the fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine: Similar structure but with a chlorine atom instead of fluorine.
N-{[2-(4-bromophenyl)quinolin-4-yl]carbonyl}-beta-alanine: Similar structure but with a bromine atom instead of fluorine.
N-{[2-(4-methylphenyl)quinolin-4-yl]carbonyl}-beta-alanine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine is unique due to the presence of the fluorine atom, which enhances its lipophilicity and ability to penetrate cell membranes. This property makes it more effective as an antimicrobial agent compared to its analogues with different substituents .
Properties
Molecular Formula |
C19H15FN2O3 |
---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
3-[[2-(4-fluorophenyl)quinoline-4-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C19H15FN2O3/c20-13-7-5-12(6-8-13)17-11-15(19(25)21-10-9-18(23)24)14-3-1-2-4-16(14)22-17/h1-8,11H,9-10H2,(H,21,25)(H,23,24) |
InChI Key |
INIQKHQLJUPHCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.